molecular formula C22H26O4 B12586350 8,8'-Dimethoxy-2,2',3,3',4,4',5,5'-octahydro-5,5'-bi-1-benzoxepine CAS No. 651027-19-9

8,8'-Dimethoxy-2,2',3,3',4,4',5,5'-octahydro-5,5'-bi-1-benzoxepine

Cat. No.: B12586350
CAS No.: 651027-19-9
M. Wt: 354.4 g/mol
InChI Key: UTGGFNRLDVWQPV-UHFFFAOYSA-N
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Description

8,8'-Dimethoxy-2,2',3,3',4,4',5,5'-octahydro-5,5'-bi-1-benzoxepine (CAS: 3279-17-2) is a bicyclic benzoxepine derivative characterized by two fused benzoxepine cores with methoxy groups at the 8 and 8' positions. Its structure features a central octahydro scaffold, conferring rigidity and stereochemical complexity. This compound has garnered attention in medicinal chemistry due to its nonsteroidal estrogenic activity, as demonstrated by in silico docking studies and biological assays .

Properties

CAS No.

651027-19-9

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

IUPAC Name

8-methoxy-5-(8-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-2,3,4,5-tetrahydro-1-benzoxepine

InChI

InChI=1S/C22H26O4/c1-23-15-7-9-19-17(5-3-11-25-21(19)13-15)18-6-4-12-26-22-14-16(24-2)8-10-20(18)22/h7-10,13-14,17-18H,3-6,11-12H2,1-2H3

InChI Key

UTGGFNRLDVWQPV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CCCO2)C3CCCOC4=C3C=CC(=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8’-Dimethoxy-2,2’,3,3’,4,4’,5,5’-octahydro-5,5’-bi-1-benzoxepine typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of Benzoxepine Rings: This can be achieved through cyclization reactions involving appropriate precursors.

    Methoxylation: Introduction of methoxy groups at the 8,8’ positions, which can be done using methanol and a suitable catalyst.

    Coupling Reaction: The final step involves coupling the two benzoxepine rings through a central carbon-carbon bond, often using a coupling reagent like palladium or nickel catalysts under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

8,8’-Dimethoxy-2,2’,3,3’,4,4’,5,5’-octahydro-5,5’-bi-1-benzoxepine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or nitration reactions using halogens or nitric acid, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of ketones or carboxylic acids.

    Reduction: Typically results in the formation of alcohols.

    Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

8,8’-Dimethoxy-2,2’,3,3’,4,4’,5,5’-octahydro-5,5’-bi-1-benzoxepine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8,8’-Dimethoxy-2,2’,3,3’,4,4’,5,5’-octahydro-5,5’-bi-1-benzoxepine exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: The compound can influence various biochemical pathways, potentially leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[b]oxepine Derivatives

Compound 34 (Target Compound)
  • Structure : Bicyclic benzoxepine with 8,8'-dimethoxy substituents.
  • Activity: Highest nonsteroidal estrogen activity in its series (IC₅₀ < 1 µM) due to optimal methoxy positioning and scaffold rigidity .
4-((8-Methoxy-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)methyl)phenol (Compound 33)
  • Structure: Monocyclic benzoxepine with a phenolic hydroxyl group.
  • Activity: Moderate estrogenic activity (IC₅₀ ~5 µM). The phenolic group improves solubility but reduces receptor affinity compared to the dimethoxy analog .
Dibenzo[b,f]oxepines
  • Structure : Linearly fused dibenzoxepines with varied substituents.
  • Activity : Anticancer agents (e.g., anti-breast cancer activity via microtubule disruption). Lack of the bicyclic octahydro system reduces stereochemical control, lowering selectivity compared to the target compound .

Table 1: Comparison of Benzo[b]oxepine Derivatives

Compound Core Structure Key Substituents Biological Activity (IC₅₀) Reference
Target (34) Bicyclic octahydro 8,8'-dimethoxy Estrogenic (<1 µM)
Compound 33 Monocyclic 8-methoxy, phenolic Estrogenic (~5 µM)
Dibenzo[b,f]oxepines Linearly fused Variable Anticancer

Oxygen-Containing Heterocycles with Methoxy Groups

4,8-Dimethoxy-benzo[1,2-b:4,5-b']dithiophene
  • Structure : Fused dithiophene with methoxy groups.
  • Key Differences : Sulfur atoms in place of oxygen reduce polarity. Used in organic electronics rather than pharmacology .
(2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol
  • Structure: Chromeno-benzodioxocin with multiple hydroxyl groups.
  • Activity : Antioxidant and anti-inflammatory properties. Polar hydroxyl groups limit blood-brain barrier penetration, unlike the lipophilic target compound .

Table 2: Methoxy-Functionalized Heterocycles

Compound Heterocycle Type Functional Groups Application Reference
Target (34) Benzoxepine Methoxy Estrogenic therapy
Benzo[1,2-b:4,5-b']dithiophene Dithiophene Methoxy Organic electronics
Chromeno-benzodioxocin Benzodioxocin Hydroxyl, methoxy Antioxidant
TNBI Salts (4,4’,5,5’-Tetranitro-2,2’-biimidazole)
  • Structure : Nitroimidazole-based explosives.
  • Comparison : TNBI shares a bicyclic core but lacks oxygen atoms. High thermal stability (decomposition >200°C) and explosive properties contrast with the target compound’s pharmaceutical focus .
1,2-Dihydro-3-benzoxepins (5h, 5i, 5j)
  • Synthesis : Prepared via 2-lithio-methoxystyrene-epoxide coupling (yields 60-75%).
  • Key Differences: Monocyclic structure with simpler substitution patterns. Used in materials science rather than drug design .

Critical Analysis of Functional and Structural Divergence

  • Pharmacological vs. Industrial Applications : The target compound’s estrogenic activity is unique among benzoxepines, whereas analogs like TNBI salts and dithiophenes are tailored for explosives or electronics.
  • Impact of Substituents : Methoxy groups in the target compound enhance receptor binding, while hydroxyl or nitro groups in analogs alter solubility and reactivity.
  • Synthetic Challenges: The bicyclic octahydro system requires stereoselective synthesis, contrasting with the straightforward routes for monocyclic benzoxepines .

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